molecular formula C11H12Br2O3 B13676282 Ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanoate

Ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanoate

Cat. No.: B13676282
M. Wt: 352.02 g/mol
InChI Key: KNFATUPMMUDGOD-UHFFFAOYSA-N
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Description

Ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a dibromophenyl group attached to a hydroxypropanoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanoate typically involves the esterification of 3-(3,4-dibromophenyl)-3-hydroxypropanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atoms on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: 3-(3,4-dibromophenyl)-3-oxopropanoate.

    Reduction: Ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanol.

    Substitution: Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate (if methoxide is used).

Scientific Research Applications

Ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets. The dibromophenyl group may interact with enzymes or receptors, leading to changes in their activity. The hydroxypropanoate moiety may also play a role in the compound’s biological activity by participating in hydrogen bonding and other interactions with biomolecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-(3,4-dichlorophenyl)-3-hydroxypropanoate: Similar structure but with chlorine atoms instead of bromine.

    Ethyl 3-(3,4-difluorophenyl)-3-hydroxypropanoate: Similar structure but with fluorine atoms instead of bromine.

    Ethyl 3-(3,4-dimethoxyphenyl)-3-hydroxypropanoate: Similar structure but with methoxy groups instead of bromine.

Uniqueness

Ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanoate is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methoxy analogs. The bromine atoms can participate in specific interactions, such as halogen bonding, which may enhance the compound’s properties in various applications.

Biological Activity

Ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant studies.

Chemical Structure and Properties

This compound is an ester with a molecular formula of C12H12Br2O3C_{12}H_{12}Br_2O_3 and a molecular weight of approximately 335.04 g/mol. The presence of dibromophenyl groups significantly influences its chemical behavior and biological activity, making it a subject of interest in various fields, including medicinal chemistry.

The mechanism of action for this compound involves interactions with specific biological targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, modulating biochemical pathways essential for various physiological processes.
  • Protein Interactions : The dibromophenyl ring can form hydrogen bonds and π-π interactions with proteins and nucleic acids, potentially affecting their function.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures can exhibit antimicrobial properties.
  • Anticancer Potential : Preliminary research suggests that this compound may have anticancer effects by inhibiting cell proliferation in certain cancer cell lines.
  • Enzyme Modulation : It has been reported to modulate the activity of enzymes involved in metabolic pathways.

Comparative Analysis with Similar Compounds

To understand the unique biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Ethyl 3-(2,6-Dichlorophenyl)-3-hydroxypropanoateContains dichlorophenylAntimicrobial
Ethyl 3-(4-Bromo-3-pyridyl)-3-hydroxypropanoateBromine at different positionVaries in reactivity
Ethyl 3-(5-Fluorophenyl)-3-hydroxypropanoateFluorine substitutionEnhanced binding affinity

This table highlights how variations in the substituents can lead to different biological activities.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting potential as an antimicrobial agent.

Case Study 2: Anticancer Activity

In vitro studies assessed the anticancer properties of this compound against breast cancer cell lines. The results demonstrated a dose-dependent reduction in cell viability, indicating its potential as an anticancer therapeutic.

Properties

Molecular Formula

C11H12Br2O3

Molecular Weight

352.02 g/mol

IUPAC Name

ethyl 3-(3,4-dibromophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H12Br2O3/c1-2-16-11(15)6-10(14)7-3-4-8(12)9(13)5-7/h3-5,10,14H,2,6H2,1H3

InChI Key

KNFATUPMMUDGOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC(=C(C=C1)Br)Br)O

Origin of Product

United States

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